molecular formula C7H8FNO B1297489 2-Fluoro-6-methoxyaniline CAS No. 446-61-7

2-Fluoro-6-methoxyaniline

Cat. No. B1297489
CAS RN: 446-61-7
M. Wt: 141.14 g/mol
InChI Key: VHHKZASLPJMWJI-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyaniline is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.14 g/mol . The IUPAC name for this compound is 2-fluoro-6-methoxyphenylamine .


Synthesis Analysis

The synthesis of 2-Fluoro-6-methoxyaniline involves the acetylation and nitration of 4-fluoro-2-methoxyaniline . The process parameters and equipment configuration were optimized at laboratory scale for the acetylation and nitration to improve the product yield and purity . The two steps could be successfully telescoped, and the laboratory-scale flow process was operated for 80 min to afford the target molecule in 82% isolated yield over two steps, corresponding to a throughput of 25 mmol/h .


Molecular Structure Analysis

The InChI code for 2-Fluoro-6-methoxyaniline is 1S/C7H8FNO/c1-10-6-4-2-3-5 (8)7 (6)9/h2-4H,9H2,1H3 . The InChI key is VHHKZASLPJMWJI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-6-methoxyaniline has a molecular weight of 141.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 141.058992041 g/mol . The topological polar surface area of the compound is 35.2 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Fluoro-6-methoxyaniline is involved in the Ullmann methoxylation process, demonstrating its relevance in complex organic synthesis and chemical modifications. This process includes protection and deprotection of nitrogen, halogen by oxygen replacement reactions, and heterocyclic annulation (Ragan et al., 2003).

Spectroscopic Analysis

  • The compound plays a significant role in spectroscopic studies, such as in the case of p-methoxyaniline, where its vibrational modes were analyzed using laser-induced fluorescence in a supersonic jet apparatus. This research is crucial for understanding intramolecular vibrational relaxation dynamics (Wategaonkar & Doraiswamy, 1997).

Photochemical Reactions

  • 2-Fluoro-4-methoxyaniline is used in photochemical studies, such as in the investigation of photosubstitution reactions where dual mechanistic pathways are observed. Understanding these reactions is important for insights into photochemical processes and molecular interactions (Pleixats & Marquet, 1990).

Environmental Chemistry

  • Methoxyanilines, including 2-Fluoro-6-methoxyaniline, are studied for their environmental impact, particularly in wastewater treatment. Evaluating methods like Fenton-like oxidation for their degradation is crucial for addressing environmental and public health concerns (Chaturvedi & Katoch, 2020).

Molecular Biology

  • In molecular biology, derivatives of 2-Fluoro-6-methoxyaniline are synthesized and incorporated into siRNA, demonstrating its potential in genetic research and therapeutic applications. This work is pivotal in developing new methods for gene silencing and treatment of diseases (Rydzik et al., 2023).

Nanotechnology

  • The effect of methoxy or fluoro substituents on the assembly of helical cyanine dye aggregates in the minor groove of a DNA template is another area of application. This research aids in understanding how molecular interactions and substituent effects influence aggregation, which is significant in nanotechnology and material sciences (Stadler et al., 2011).

Safety And Hazards

2-Fluoro-6-methoxyaniline is considered hazardous . It has hazard statements H302-H315-H319-H335 . The precautionary statements for this compound are P261-P305+P351+P338 .

Future Directions

The developed flow process for the synthesis of 2-Fluoro-6-methoxyaniline was transferred to an industrial partner for commercial implementation and scaled up by the use of higher flow rates and sizing-up of the microreactor platform to pilot scale to afford the product in 83% isolated yield, corresponding to a throughput of 2 mol/h (0.46 kg/h) .

properties

IUPAC Name

2-fluoro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHKZASLPJMWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332620
Record name 2-fluoro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxyaniline

CAS RN

446-61-7
Record name 2-fluoro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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